molecular formula C15H21NO B12124866 6-Quinolinecarboxaldehyde, 1,2,3,4-tetrahydro-1-(3-methylbutyl)- CAS No. 893724-65-7

6-Quinolinecarboxaldehyde, 1,2,3,4-tetrahydro-1-(3-methylbutyl)-

Cat. No.: B12124866
CAS No.: 893724-65-7
M. Wt: 231.33 g/mol
InChI Key: HMRICBOSMBQNEM-UHFFFAOYSA-N
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Description

The compound 6-Quinolinecarboxaldehyde, 1,2,3,4-tetrahydro-1-(3-methylbutyl)- is a tetrahydroquinoline derivative featuring a 3-methylbutyl (isoamyl) substituent at the 1-position of the saturated ring and a carboxaldehyde group at the 6-position of the aromatic quinoline core. Its molecular formula is inferred as C₁₅H₂₁NO, with a molecular weight of approximately 231.33 g/mol (calculated).

Properties

CAS No.

893724-65-7

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

IUPAC Name

1-(3-methylbutyl)-3,4-dihydro-2H-quinoline-6-carbaldehyde

InChI

InChI=1S/C15H21NO/c1-12(2)7-9-16-8-3-4-14-10-13(11-17)5-6-15(14)16/h5-6,10-12H,3-4,7-9H2,1-2H3

InChI Key

HMRICBOSMBQNEM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1CCCC2=C1C=CC(=C2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 6-Quinolinecarboxaldehyde, 1,2,3,4-tetrahydro-1-(3-methylbutyl)- involves starting from 6-chloroquinoline. The synthesis typically involves the following steps:

    Reduction: 6-chloroquinoline is reduced to 1,2,3,4-tetrahydroquinoline using a reducing agent such as lithium aluminum hydride.

    Formylation: The resulting 1,2,3,4-tetrahydroquinoline is then formylated using a formylating agent like formic acid or formamide to introduce the carboxaldehyde group at the 6-position.

    Alkylation: Finally, the compound is alkylated with 3-methylbutyl bromide under basic conditions to yield the desired product.

Industrial Production Methods

Industrial production of 6-Quinolinecarboxaldehyde, 1,2,3,4-tetrahydro-1-(3-methylbutyl)- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

6-Quinolinecarboxaldehyde, 1,2,3,4-tetrahydro-1-(3-methylbutyl)- undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring, with reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: 6-Quinolinecarboxylic acid.

    Reduction: 6-Quinolinecarbinol.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-Quinolinecarboxaldehyde, 1,2,3,4-tetrahydro-1-(3-methylbutyl)- is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: As an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: In the study of enzyme inhibitors and as a building block for bioactive compounds.

    Medicine: Potential use in the development of new therapeutic agents, particularly in the treatment of infectious diseases and cancer.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Quinolinecarboxaldehyde, 1,2,3,4-tetrahydro-1-(3-methylbutyl)- involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also interact with cellular receptors and signaling pathways, modulating biological processes such as cell proliferation and apoptosis.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) LogP<sup>a</sup> Boiling Point (°C) Key References
6-Quinolinecarboxaldehyde, 1-(3-methylbutyl)- 3-Methylbutyl (1), CHO (6) C₁₅H₂₁NO ~231.33 ~3.7 (estimated) N/A<sup>b</sup>
1-Ethyl-1,2,3,4-tetrahydro-6-quinolinecarboxaldehyde Ethyl (1), CHO (6) C₁₂H₁₅NO ~189.25 ~2.5 (estimated) N/A
1-Hexyl-1,2,3,4-tetrahydro-6-quinolinecarboxaldehyde Hexyl (1), CHO (6) C₁₆H₂₃NO ~245.36 ~4.9 (estimated) N/A
Quinoline, 1,2,3,4-tetrahydro-1-methyl-6-(3-methyl-2-buten-1-yl) Prenyl (6), Methyl (1) C₁₅H₂₁N 215.33 3.64 342.9
6-Methyl-1,2,3,4-tetrahydroquinoline Methyl (6) C₁₀H₁₃N 147.22 2.1 N/A

<sup>a</sup> LogP values are estimated using fragment-based methods (e.g., Crippen’s method) unless experimentally reported.

Key Observations:
  • Substituent Effects on Lipophilicity : Longer alkyl chains (e.g., hexyl vs. ethyl) increase LogP, enhancing hydrophobicity. The 3-methylbutyl group in the target compound provides intermediate lipophilicity (~LogP 3.7), balancing solubility and membrane permeability .
  • Aldehyde Reactivity: The carboxaldehyde group at position 6 distinguishes these compounds from simpler tetrahydroquinolines (e.g., 6-methyl derivative in ), enabling nucleophilic additions or condensations for further derivatization.

Biological Activity

6-Quinolinecarboxaldehyde, 1,2,3,4-tetrahydro-1-(3-methylbutyl)- is a compound belonging to the quinoline family, known for its diverse biological activities. This article explores the biological activity of this compound based on available research findings, case studies, and relevant data.

  • Molecular Formula : C_{13}H_{15}N O
  • Molecular Weight : 201.26 g/mol
  • CAS Number : 30450-60-3

Biological Activity Overview

Quinoline derivatives have been extensively studied for their pharmacological properties. The specific compound exhibits notable activities that can be summarized as follows:

Antimicrobial Activity

Research indicates that quinoline derivatives possess significant antimicrobial properties. For instance, studies have demonstrated that compounds with similar structures effectively inhibit bacterial growth and show antifungal activity. The mechanism often involves interference with microbial DNA synthesis or cell wall integrity.

Anticancer Potential

Several studies have reported the anticancer properties of quinoline derivatives. For example:

  • A study evaluated various quinoline derivatives against multiple cancer cell lines and found that certain compounds exhibited cytotoxic effects through apoptosis induction and cell cycle arrest mechanisms .
  • Another research highlighted the potential of quinoline-based compounds in inhibiting COX-2 and NF-kB pathways, which are crucial in cancer progression .

Anti-inflammatory Effects

The anti-inflammatory activity of quinoline derivatives has been documented in various studies:

  • Compounds have been shown to inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes, leading to reduced inflammation in vitro .
  • In a specific study involving a quinoline derivative, significant inhibition of LPS-stimulated nitric oxide production was observed, indicating its potential as an anti-inflammatory agent .

Case Studies

  • Antimicrobial Activity : In a comparative study of various quinoline derivatives, 6-Quinolinecarboxaldehyde analogs were found to exhibit potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
  • Cytotoxicity Against Cancer Cells : A study tested the cytotoxic effects of several quinoline derivatives on human breast cancer cell lines. The results indicated that the compound induced apoptosis and decreased cell viability significantly compared to controls.

Data Tables

Property Value
Molecular FormulaC_{13}H_{15}N O
Molecular Weight201.26 g/mol
CAS Number30450-60-3
Antimicrobial ActivityEffective against Gram-positive bacteria
CytotoxicityInduces apoptosis in cancer cells
Anti-inflammatory ActivityInhibits COX and iNOS enzymes

The mechanisms through which 6-Quinolinecarboxaldehyde exerts its biological effects include:

  • DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA strands, disrupting replication and transcription processes.
  • Enzyme Inhibition : The inhibition of key enzymes involved in inflammatory responses contributes to its anti-inflammatory properties.

Q & A

Q. How reliable are toxicity predictions given insufficient in vivo data?

  • Resolution : Apply read-across models using structurally related tetrahydroquinolines with robust toxicological profiles (e.g., LD50 data). Validate via zebrafish embryo assays (OECD TG 236) to bridge in silico-in vivo gaps .

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